

Uprosertib combination therapy trametinib MEK inhibitor

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Compound Focus: Uprosertib

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Clinical Efficacy Data Summary

The table below summarizes key efficacy outcomes from clinical trials of trametinib alone and in combination with **uprosertib**.

Trial Phase & Design	Patient Population	Intervention	Objective Response Rate (ORR)	Clinical Benefit Rate (CBR: PR+SD)	Median Progression-Free Survival (PFS)
Phase II (Part I) [1] [2] [3]	Metastatic TNBC (n=37); previously treated	Trametinib monotherapy (2 mg daily)	5.4% (2/37 patients)	21.6% (8/37 patients)	7.7 weeks
Phase II (Part II) [1] [2] [3]	Metastatic TNBC (n=19); progressed on Part I	Trametinib (1.5 mg) + Uprosertib (50 mg)	15.8% (3/19 patients)	31.6% (6/19 patients)	7.8 weeks

Trial Phase & Design	Patient Population	Intervention	Objective Response Rate (ORR)	Clinical Benefit Rate (CBR: PR+SD)	Median Progression-Free Survival (PFS)
Phase I [4] [5]	Advanced solid tumors (TNBC & melanoma; n=126 across dosing groups)	Trametinib + Uprosertib (various schedules)	< 5% (6/126 patients)	Not reported	Not reported

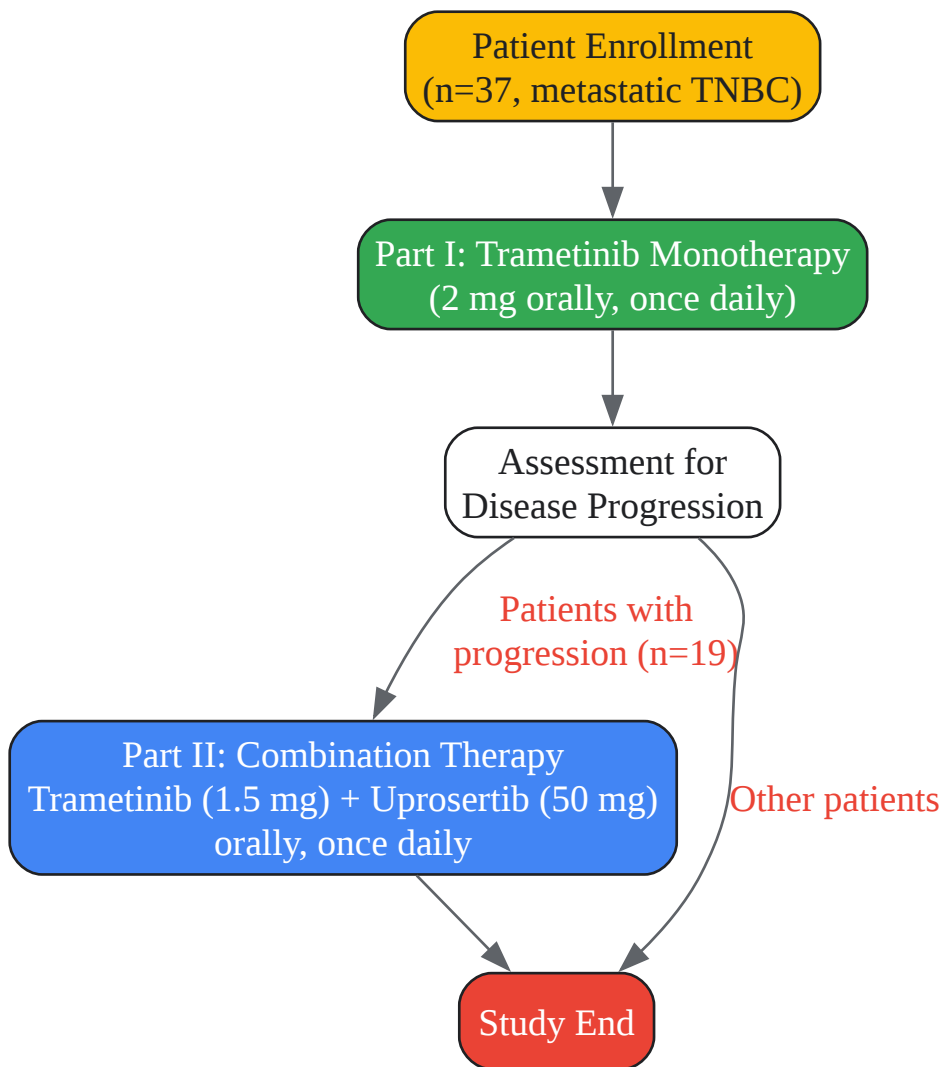
Safety and Tolerability Profile

The combination of trametinib and **uprosertib** was poorly tolerated, with adverse events (AEs) occurring at lower doses and with greater severity than expected from monotherapy data [4] [5].

- **Common Dose-Limiting Toxicities:** **Diarrhea** was the most common dose-limiting toxicity. **Rash** was also frequently reported and particularly difficult for patients to tolerate [4] [5].
- **Severity of AEs:** In the phase I trial, a high percentage of patients experienced severe AEs, with **59% reporting grade 3** and **6% reporting grade 4** adverse events [4] [5].
- **Impact on Dosing:** The poor tolerability prevented the delivery of the drugs at doses predicted to have clinical activity, which was a key factor in the early termination of the phase I study [4] [5].

Experimental Protocol Overview

The following workflow summarizes the design of the key Phase II study in metastatic TNBC.



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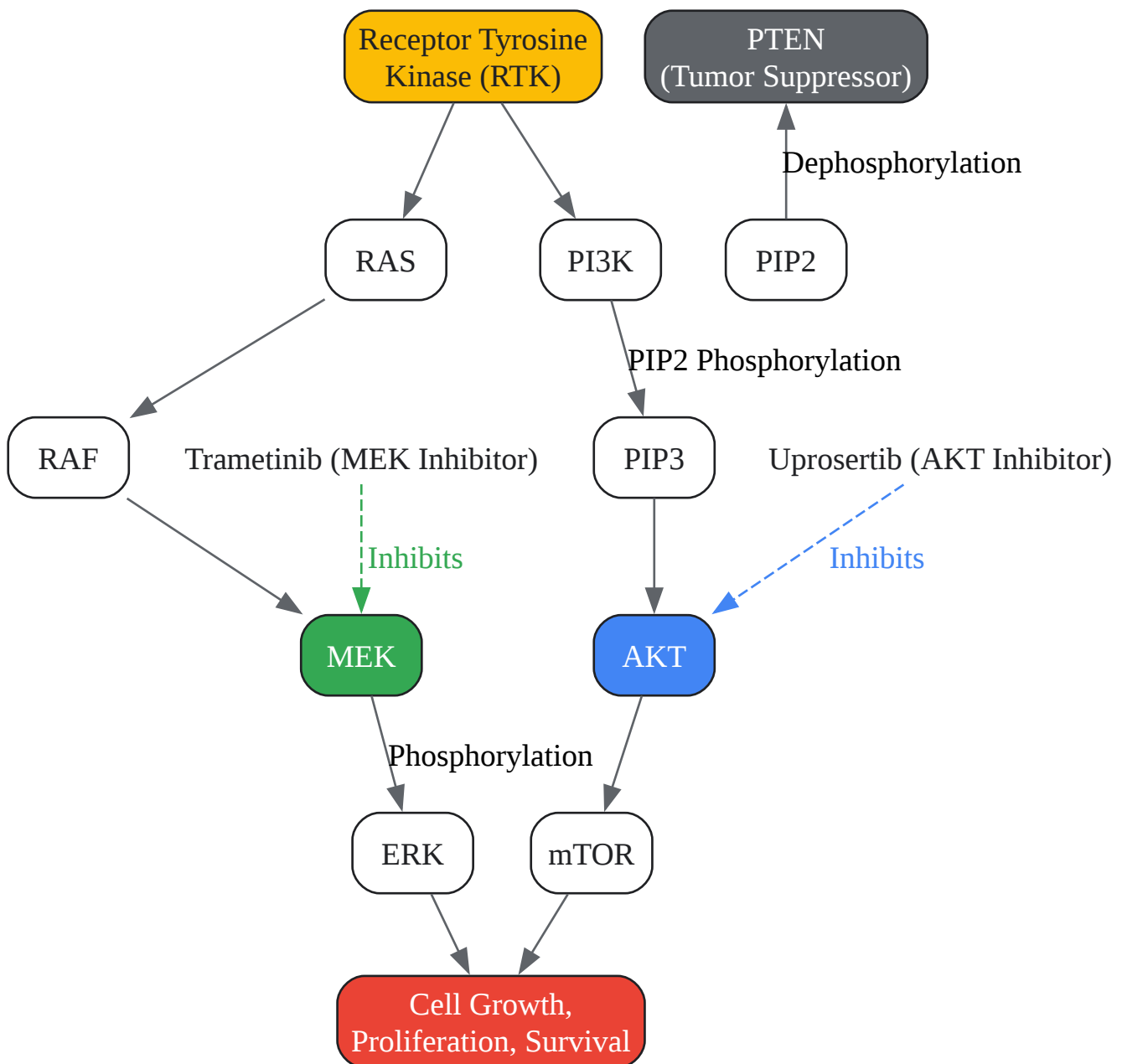
Key Methodological Details

- **Study Design:** The Phase II trial was an **open-label, two-part, single-arm, multicenter study** [1] [3].
- **Patient Population:** Participants had metastatic triple-negative breast cancer previously treated with chemotherapy [1].
- **Dosing Regimen:**
 - **Part I:** Trametinib monotherapy at 2 mg taken orally once daily [1] [3].
 - **Part II:** After disease progression, patients received a combination of Trametinib 1.5 mg and **Uprosertib** 50 mg, both taken orally once daily [1] [3].
- **Primary Outcome:** The primary objective was to determine the objective response rate (ORR) [2].

- Translational Biomarker Analysis:** Circulating tumor DNA (ctDNA) was analyzed. Clearance of ctDNA at the second cycle (C2D1) of trametinib monotherapy was associated with significantly improved progression-free survival (PFS) and overall survival (OS), suggesting its potential as an early biomarker of response [1] [3].

Mechanism of Action and Signaling Pathways

Uprosertib and trametinib target key components of interconnected cell growth and survival pathways. The following diagram illustrates the targeted signaling pathways and drug mechanisms.



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The combination aims to overcome a key resistance mechanism: **when the MEK pathway is inhibited, cancer cells can bypass this blockade via activation of the PI3K/AKT pathway** [6] [4]. Simultaneously targeting both pathways intends to create a more comprehensive and effective blockade of cancer growth signals.

Research Implications and Future Directions

- **Limited Clinical Utility:** The trametinib and **uprosertib** combination is **not a viable standard treatment** due to limited efficacy and poor tolerability [1] [4].
- **Biomarker-Driven Research:** The association between **ctDNA clearance and improved survival** suggests that future studies should focus on identifying patient subpopulations most likely to benefit [1] [3].
- **Alternative Combinations:** Research should explore other therapeutic partners or different dosing schedules to improve the tolerability and efficacy of pathway-targeted combinations [6].

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